Cas no 1013-69-0 (Noreugenin)

Noreugenin 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,5,7-dihydroxy-2-methyl-

- 5,7-dihydroxy-2-methylchromen-4-one

- Noreugenin

- 2-Methyl-5,7-dihydroxychromone

- 5,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

- 5,7-Dihydroxy-2-methyl-4H-chromen-4-one

- 5,7-dihydroxy-2-methylbenzopyran-4-one

- 5,7-Dihydroxy-2-methylchromone

- AC1NT9FP

- CHEBI:67375

- CHEMBL507707

- CPD-0

- SureCN168822

- [ "5", "7-Dihydroxy-2-methylchromone" ]

- reugenin

- 2-Methyl-5,7-dihydroxy-4H-1-benzopyran-4-one

- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-

- M0KFC1Q5JC

- NCUJRUDLFCGVOE-UHFFFAOYSA-N

- Chromone, 5,7-dihydroxy-2-methyl-

- 2-Methyl-5,7-dihydroxychromon

- 5,7-Dihydroxy-2-methylchromome

- AK

- 5

-

- MDL: MFCD03001435

- インチ: 1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3

- InChIKey: NCUJRUDLFCGVOE-UHFFFAOYSA-N

- ほほえんだ: O1C(C([H])([H])[H])=C([H])C(C2=C(C([H])=C(C([H])=C12)O[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 192.042259g/mol

- ひょうめんでんか: 0

- XLogP3: 0.8

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 0

- どういたいしつりょう: 192.042259g/mol

- 単一同位体質量: 192.042259g/mol

- 水素結合トポロジー分子極性表面積: 66.8Ų

- 重原子数: 14

- 複雑さ: 284

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 192.17

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 394.6±42.0 °C at 760 mmHg

- フラッシュポイント: 164.0±21.4 °C

- PSA: 66.76

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Noreugenin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319

- 警告文: P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:2-8 °C

Noreugenin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1992-1 mg |

Noreugenin |

1013-69-0 | 99.62% | 1mg |

¥485.00 | 2022-04-26 | |

| eNovation Chemicals LLC | D964267-50mg |

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- |

1013-69-0 | 95% | 50mg |

$1525 | 2023-09-01 | |

| eNovation Chemicals LLC | D964267-100mg |

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- |

1013-69-0 | 95% | 100mg |

$2620 | 2023-09-01 | |

| TRC | N214035-1mg |

Noreugenin |

1013-69-0 | 1mg |

$414.00 | 2023-05-17 | ||

| TargetMol Chemicals | TN1992-5 mg |

Noreugenin |

1013-69-0 | 98.67% | 5mg |

¥ 1,317 | 2023-07-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1992-25 mg |

Noreugenin |

1013-69-0 | 99.62% | 25mg |

¥4535.00 | 2022-04-26 | |

| eNovation Chemicals LLC | D964267-10mg |

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- |

1013-69-0 | 95% | 10mg |

$515 | 2023-09-01 | |

| eNovation Chemicals LLC | D964267-5mg |

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- |

1013-69-0 | 95% | 5mg |

$190 | 2024-07-28 | |

| TargetMol Chemicals | TN1992-25 mg |

Noreugenin |

1013-69-0 | 98.67% | 25mg |

¥ 4,467 | 2023-07-10 | |

| MedChemExpress | HY-N3029-50mg |

Noreugenin |

1013-69-0 | 98.63% | 50mg |

¥8500 | 2024-07-20 |

Noreugenin 関連文献

-

Mykhaylo S. Frasinyuk,Svitlana P. Bondarenko,Volodymyr P. Khilya,Chunming Liu,David S. Watt,Vitaliy M. Sviripa Org. Biomol. Chem. 2015 13 1053

-

2. 386. Synthetical experiments in the chromone group. Part XIII. Hydroxy-2-styrylchromonesKhusshal C. Gulati,Sant R. Seth,Krishnasami Venkataraman J. Chem. Soc. 1934 1765

-

3. New chromones from Spathelia sorbifolia L. (Rutaceae); synthesis of the benzo[1,2-b:3,4-b′]dipyranone sorbifolinDavid R. Taylor,John M. Warner,John A. Wright J. Chem. Soc. Perkin Trans. 1 1977 397

-

Rachel M. Gillard,Margaret A. Brimble Org. Biomol. Chem. 2019 17 8272

-

Zhen Zhen Zhou,Hong Jie Zhu,Li Ping Lin,Xuan Zhang,Hui Ming Ge,Rui Hua Jiao,Ren Xiang Tan Chem. Sci. 2019 10 73

-

6. Index of subjects, 1975

-

7. Isolation of 5,7-dihydroxy-2-methylchromone and its 7-O-glycosides from Adina rubescensRichard T. Brown,Walter P. Blackstock,C. Lyn Chapple J. Chem. Soc. Perkin Trans. 1 1975 1776

-

8. Structure and function of the chalcone synthase superfamily of plant type III polyketide synthasesIkuro Abe,Hiroyuki Morita Nat. Prod. Rep. 2010 27 809

-

9. Synthesis and reactions of isoprenyl terminal epoxides in the chromone and quinoline seriesMichael F. Grundon,H. Martyn Okely J. Chem. Soc. Perkin Trans. 1 1975 150

-

10. The structure of sorbifolin, a chromone from Spathelia sorbifolia L.W. R. Chan,D. R. Taylor,C. R. Willis J. Chem. Soc. C 1967 2540

Noreugeninに関する追加情報

Professional Introduction to Noreugenin (CAS No. 1013-69-0)

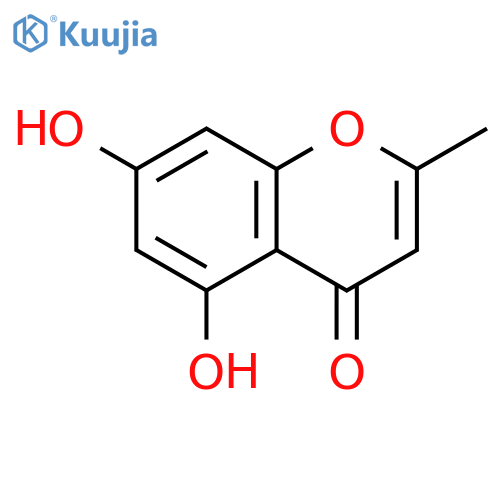

Noreugenin, a naturally occurring flavonoid, is a derivative of eugenin with the chemical formula C9H10O4. This compound is identified by its unique chemical structure and is assigned the CAS number 1013-69-0, which distinguishes it within the vast repository of chemical substances. Flavonoids are well-documented for their diverse biological activities, and Noreugenin has garnered significant attention in recent years due to its promising therapeutic potential.

The molecular structure of Noreugenin features a chalcone backbone, which is a key feature contributing to its biological interactions. This structure allows Noreugenin to engage with various biological targets, making it a subject of intense research in the field of pharmaceutical chemistry. The compound's ability to modulate multiple signaling pathways has positioned it as a candidate for the development of novel therapeutic agents.

Recent studies have highlighted the anti-inflammatory properties of Noreugenin, particularly in the context of chronic inflammatory diseases. Research published in peer-reviewed journals indicates that Noreugenin can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant in the context of modern medicine, where inflammation is recognized as a key driver in numerous pathological conditions.

In addition to its anti-inflammatory effects, Noreugenin has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress—a factor implicated in aging and various diseases. The compound's ability to scavenge free radicals has been observed in vitro and in animal models, suggesting its potential as a protective agent against oxidative damage. This property aligns with current trends in nutraceutical research, where natural compounds with antioxidant capabilities are highly valued.

The pharmacokinetic profile of Noreugenin has also been a focus of recent investigations. Studies have shown that Noreugenin exhibits good oral bioavailability and can be distributed effectively throughout the body. This characteristic is essential for developing effective therapeutic formulations. Furthermore, preliminary data suggest that Noreugenin undergoes metabolic pathways that may enhance its bioactivity, further supporting its potential as a lead compound for drug development.

One of the most intriguing aspects of Noreugenin is its role in modulating cellular signaling pathways associated with cancer. Preclinical studies have indicated that Noreugenin can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and inhibiting angiogenesis. These effects are mediated through multiple mechanisms, including the modulation of transcription factors such as NF-κB and p53. While these findings are promising, further research is needed to fully elucidate the mechanisms and potential clinical applications.

The antimicrobial properties of Noreugenin have also been explored, with several studies demonstrating its effectiveness against a range of bacterial and fungal strains. This activity is particularly relevant in an era where antibiotic resistance is becoming increasingly prevalent. The ability of Noreugenin to disrupt microbial cell membranes suggests that it may serve as a basis for developing novel antimicrobial agents.

The integration of traditional knowledge with modern scientific research has been instrumental in uncovering the therapeutic potential of Noreugenin. Historical records indicate that plants containing eugenin derivatives have been used in traditional medicine for various ailments. The resurgence of interest in natural products like Noreugenin reflects a broader shift towards integrative approaches in healthcare, where conventional and complementary therapies are combined to optimize patient outcomes.

The synthesis and characterization of Noreugenin have also advanced significantly, thanks to advancements in synthetic chemistry and analytical techniques. Modern methodologies allow for the precise structural elucidation and purification of Noreugenin, ensuring high-quality materials for research purposes. These advancements have facilitated more rigorous investigation into the compound's biological activities and potential therapeutic applications.

The regulatory landscape for natural products like Noreugenin continues to evolve, with increasing emphasis on quality control and standardization. Regulatory agencies worldwide are implementing stricter guidelines to ensure the safety and efficacy of herbal supplements and natural compounds derived from them. As such, manufacturers and researchers must adhere to these regulations to ensure that products containing Noreugenin meet high standards of quality and consistency.

In conclusion, Noreugenin (CAS No. 1013-69-0) represents a promising natural product with diverse biological activities. Its anti-inflammatory, antioxidant, anticancer, antimicrobial properties make it an attractive candidate for further research and development. As our understanding of its mechanisms and applications continues to grow, Noreugenin may play an increasingly important role in modern medicine.